4-[(2-Methylpropyl)sulfanyl]phenol 4-[(2-Methylpropyl)sulfanyl]phenol
Brand Name: Vulcanchem
CAS No.: 90925-34-1
VCID: VC16203449
InChI: InChI=1S/C10H14OS/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3
SMILES:
Molecular Formula: C10H14OS
Molecular Weight: 182.28 g/mol

4-[(2-Methylpropyl)sulfanyl]phenol

CAS No.: 90925-34-1

Cat. No.: VC16203449

Molecular Formula: C10H14OS

Molecular Weight: 182.28 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Methylpropyl)sulfanyl]phenol - 90925-34-1

Specification

CAS No. 90925-34-1
Molecular Formula C10H14OS
Molecular Weight 182.28 g/mol
IUPAC Name 4-(2-methylpropylsulfanyl)phenol
Standard InChI InChI=1S/C10H14OS/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3
Standard InChI Key IHRDZVMWTBZSFJ-UHFFFAOYSA-N
Canonical SMILES CC(C)CSC1=CC=C(C=C1)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The IUPAC name 4-[(2-methylpropyl)sulfanyl]phenol systematically describes its structure: a phenol ring substituted at the para position with a sulfanyl group bonded to a 2-methylpropyl (isobutyl) chain . Alternative synonyms include 4-(isobutylthio)phenol and 4-(2-methylpropylthio)phenol, reflecting variations in naming conventions . The molecular formula C10H14OS\text{C}_{10}\text{H}_{14}\text{OS} confirms the presence of 10 carbon atoms, 14 hydrogens, one sulfur atom, and one oxygen atom.

Structural Representation

The compound’s structure is defined by the following key features:

  • Phenolic backbone: A benzene ring with a hydroxyl (-OH) group at the para position.

  • Thioether linkage: A sulfur atom connecting the aromatic ring to the isobutyl group (-SC(CH3)2CH2\text{-SC}(\text{CH}_3)_2\text{CH}_2) .

SMILES Notation:
CC(C)CSC1=CC=C(C=C1)O\text{CC(C)CSC1=CC=C(C=C1)O}
This notation encodes the isobutyl chain (CC(C)C\text{CC(C)C}), the thioether bond (S\text{S}), and the phenolic ring .

3D Conformation:
Computational models predict that the isobutyl group adopts a staggered conformation relative to the aromatic ring, minimizing steric hindrance. The sulfur atom’s polarizability may influence intermolecular interactions, such as van der Waals forces and hydrogen bonding .

Synthesis and Production

Synthetic Routes

While no direct synthesis protocol for 4-[(2-methylpropyl)sulfanyl]phenol is disclosed in the literature, analogous methods for phenolic thioethers suggest two plausible pathways:

Nucleophilic Aromatic Substitution

A reaction between 4-fluorophenol and isobutylthiol in the presence of a base (e.g., NaOH\text{NaOH}) could yield the target compound via displacement of the fluoride ion :
4-FC6H4OH+HSCH2CH(CH3)2NaOH4-[(2-Methylpropyl)sulfanyl]phenol+HF\text{4-FC}_6\text{H}_4\text{OH} + \text{HSCH}_2\text{CH}(\text{CH}_3)_2 \xrightarrow{\text{NaOH}} \text{4-[(2-Methylpropyl)sulfanyl]phenol} + \text{HF}

Oxidative Coupling

Thiol-ene click chemistry might enable the coupling of 4-mercaptophenol with isobutylene under radical initiation, though this method is less common for aromatic systems .

Industrial-Scale Production

Patent CN113429268A describes a continuous-flow pipeline reactor for synthesizing phenolic ethers, which could be adapted for this compound . Key steps include:

  • Dehydration: Toluene and sodium hydroxide reflux to remove water.

  • Reaction: Parachlorophenol and phenol are heated to 165–175°C to form intermediates.

  • Pipeline Processing: Reactants are pumped through a heated reactor for controlled product formation .

Physicochemical Properties

Molecular Weight and Solubility

With a molecular weight of 182.28 g/mol, the compound exhibits moderate hydrophobicity. Predicted properties include:

PropertyValueSource
Partition coefficient (logP)3.2 (estimated)
Water solubility~0.1 mg/mL (25°C)
Melting point85–90°C (estimated)

The thioether group enhances lipid solubility, making it suitable for membrane permeability in drug design .

Spectral Data

  • IR Spectroscopy: Strong absorption bands at 3400 cm1^{-1} (O-H stretch) and 2550 cm1^{-1} (S-H stretch, if present in precursors) .

  • NMR: 1H^1\text{H} NMR would show a singlet for the phenolic proton (~5 ppm) and multiplet signals for the isobutyl group (1.0–2.5 ppm) .

Applications in Scientific Research

Drug Discovery

4-[(2-Methylpropyl)sulfanyl]phenol is included in ChemDiv’s Covalent Inhibitors Library (7,986 compounds) and 300k Representative Compounds Library, underscoring its role in identifying bioactive molecules . Its structure aligns with pharmacophores targeting cysteine residues in enzymes, a strategy employed in kinase and protease inhibition .

Agrochemical Development

The compound’s inclusion in the New Agro Library (44,492 compounds) suggests potential as a herbicide or fungicide precursor. Thioethers often exhibit pesticidal activity by disrupting microbial cell membranes .

Recent Developments and Future Directions

Recent studies highlight its utility in covalent drug design, leveraging the sulfur atom’s nucleophilicity to target reactive amino acids . Advances in continuous-flow synthesis (as per CN113429268A) may enable scalable production for high-throughput screening .

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